molecular formula C20H20N2O5S2 B2828109 N-(4-(N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide CAS No. 1797961-85-3

N-(4-(N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide

Cat. No.: B2828109
CAS No.: 1797961-85-3
M. Wt: 432.51
InChI Key: FGZUNIPRBLQQRR-UHFFFAOYSA-N
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Description

N-(4-(N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide is a complex organic compound that belongs to the family of heterocyclic compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide typically involves the reaction of acyl chlorides with heterocyclic amine derivatives. The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as triethylamine . The chemical structure of the compound is confirmed using spectroscopic methods including IR, 1H NMR, 13C NMR, and elemental analysis .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, and employing industrial-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

N-(4-(N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide can undergo various chemical reactions including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction could yield amines or alcohols .

Mechanism of Action

The mechanism of action of N-(4-(N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide involves its interaction with specific enzymes. It inhibits enzymes like urease, acetylcholinesterase, and butyrylcholinesterase by binding to their active sites. This binding prevents the enzymes from catalyzing their respective reactions, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(N-((5-(furan-2-carbonyl)thiophen-2-yl)methyl)sulfamoyl)-3-methylphenyl)propionamide is unique due to the combination of furan, thiophene, and sulfonamide groups in its structure. This combination enhances its ability to interact with multiple biological targets, making it a versatile compound in scientific research .

Properties

IUPAC Name

N-[4-[[5-(furan-2-carbonyl)thiophen-2-yl]methylsulfamoyl]-3-methylphenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5S2/c1-3-19(23)22-14-6-9-18(13(2)11-14)29(25,26)21-12-15-7-8-17(28-15)20(24)16-5-4-10-27-16/h4-11,21H,3,12H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGZUNIPRBLQQRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC(=C(C=C1)S(=O)(=O)NCC2=CC=C(S2)C(=O)C3=CC=CO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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